molecular formula C17H21NO2 B11852645 3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 52764-94-0

3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B11852645
CAS No.: 52764-94-0
M. Wt: 271.35 g/mol
InChI Key: OSCJCXVQLBSLQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undecane derivatives, including 3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione, involves the formation of the spirocyclic framework through various synthetic routes. One common method is the Diels-Alder reaction, which can be regioselective and involves the reaction of dienes with dienophiles . Additionally, the Knoevenagel condensation followed by cyclization is another approach used to synthesize these compounds .

Industrial Production Methods

Industrial production of spiro compounds often involves bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity . The specific conditions, such as temperature, pressure, and catalysts, are tailored to the desired product and its applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing spirocyclic drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The spirocyclic framework allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxaspiro[5.5]undecane-2,4-dione
  • 1,5-Dioxaspiro[5.5]undecane-2,4-dione
  • 2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones

Uniqueness

3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione is unique due to its specific substitution pattern and the presence of the azaspiro moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

52764-94-0

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

3-(3-methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H21NO2/c1-13-6-5-7-14(10-13)18-15(19)11-17(12-16(18)20)8-3-2-4-9-17/h5-7,10H,2-4,8-9,11-12H2,1H3

InChI Key

OSCJCXVQLBSLQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC3(CCCCC3)CC2=O

Origin of Product

United States

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